molecular formula C13H17N3O B3284762 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone CAS No. 79098-77-4

3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone

Cat. No. B3284762
CAS RN: 79098-77-4
M. Wt: 231.29 g/mol
InChI Key: LNMLKHVUAXMHNO-UHFFFAOYSA-N
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Description

3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first identified in a screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone is not fully understood, but it is thought to work by promoting the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for energy metabolism and DNA repair. NAD+ levels decline with age and in various neurological disorders, and 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. It has also been shown to increase the levels of anti-inflammatory cytokines and decrease the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many potential future directions for research on 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone. One area of interest is its potential use in treating age-related cognitive decline and dementia. Another area of interest is its potential use in treating traumatic brain injury and other forms of brain damage. Additionally, research could focus on optimizing the synthesis and formulation of 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone for clinical use.

Scientific Research Applications

3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to promote the survival of neurons in the brain, as well as increase the production of new neurons in the hippocampus.

properties

IUPAC Name

1-piperidin-4-yl-3,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-15-9-10-3-1-2-4-12(10)16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMLKHVUAXMHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone

Synthesis routes and methods I

Procedure details

In this reference example, 16.0 g of 1-benzyl-4-[3,5-dihydro-2(1H)-quinazolinon-1-yl]-piperidine, 4.0 g of 10% Pd-C, 50 ml of 1 N hydrochloric acid, 150 ml of water and 300 ml of methanol are mixed and stirred at 40° C. Hydrogen gas is introduced to the mixture for 5 hours with stirring. Then, the Pd-C is removed by filtration and the filtrate is concentrated. The white crystalline residue is dissolved in 50 ml of water. The solution is adjusted to pH 10 with aqueous 5 N sodium hydroxide and extracted with chloroform. The extract is washed with water, dried and thereafter concentrated. Then, 50 ml of a mixture of ethyl acetate and n-hexane (1:1 by volume) is added to the residue. After trituration, the solid is separated by filtration, washed with the same mixed solvent to obtain 9.9 g of a crude product. The crude product is recrystallized from water-ethanol to obtain 5.1 g of the desired product.
Name
1-benzyl-4-[3,5-dihydro-2(1H)-quinazolinon-1-yl]-piperidine
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one (947 g, 295 mmol) from Step 4 in dry dichloroethane (20 mL) was added 1-chloroethyl chloroformate (0.35 mL, 3.2 mmol). The reaction was refluxed for 3 h. The solvent was rmoved under reduced pressure and the residue was dissolved in MeOH (50 mL) and the solution was refluxed for 1 h. The reaction was cooled to ambient temperature, conc. NH4OH (1 mL) was added, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 90:10:1 CHCl3 :MeOH:NH4OH as eluant. 1-(4-Piperidinyl)-3,4-dihydroquinazolin-2(1H)-one was obtained as an oil (48% yield).
Quantity
947 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Reactant of Route 2
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Reactant of Route 3
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Reactant of Route 4
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Reactant of Route 5
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Reactant of Route 6
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone

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